Alpha-Methylferrocenemethanol is an organometallic compound characterized by the presence of a ferrocene moiety, which consists of a central iron atom sandwiched between two cyclopentadienyl rings. Its chemical formula is and it has a molecular weight of approximately 230.08 g/mol. The compound appears as a yellow to yellow-orange crystalline powder and is soluble in organic solvents such as benzene but insoluble in water .
Alpha-Methylferrocenemethanol serves as a versatile ligand in various
Research into the biological activity of alpha-Methylferrocenemethanol indicates its potential as a redox mediator. Studies have shown that it can influence fluorescence emission intensity when interacting with flavin adenine dinucleotide (FAD), suggesting possible applications in biochemical sensing and diagnostics . Additionally, its derivatives have been explored for their anticancer properties, indicating that alpha-Methylferrocenemethanol may play a role in therapeutic applications .
Several methods exist for synthesizing alpha-Methylferrocenemethanol:
These synthesis routes highlight the versatility and accessibility of alpha-Methylferrocenemethanol for research and industrial use.
Alpha-Methylferrocenemethanol has several notable applications:
Alpha-Methylferrocenemethanol shares structural similarities with several other ferrocene-based compounds. Here are some comparable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Ferrocenemethanol | Parent compound; serves as a precursor | |
| Methylferrocene | Lacks hydroxyl group; used in similar reactions | |
| Ferrocene | Basic structure; foundational for derivatives | |
| 1-(Ferrocenyl)ethanol | Similar properties; used in radical polymerization | |
| Ferrocene-Modified Thiopyrimidines | Varies | Anticancer agents; modified ferrocene structure |
Alpha-Methylferrocenemethanol is unique due to its specific functional groups that allow it to act effectively as both a ligand and reactant. Its ability to participate in living radical polymerization sets it apart from simpler ferrocene derivatives, making it valuable for advanced materials science applications. The combination of its redox properties and structural versatility positions alpha-Methylferrocenemethanol as an important compound within organometallic chemistry.
Transition metal-catalyzed cross-coupling reactions have emerged as a cornerstone for synthesizing functionalized ferrocene derivatives. Palladium-catalyzed methods, in particular, enable precise regioselective modifications of the ferrocene scaffold. For example, triferrocenylindium reagents (Fc₃In) undergo efficient cross-coupling with aryl halides in the presence of palladium catalysts to yield planar chiral ferrocenes. This methodology involves a one-pot lithiation-transmetallation sequence, where ferrocene is treated with tert-butyllithium (t-BuLi) followed by indium trichloride (InCl₃) to generate Fc₃In. Subsequent palladium-catalyzed coupling with methyl or hydroxymethyl electrophiles facilitates the introduction of substituents at specific positions on the cyclopentadienyl rings.
A representative reaction mechanism involves oxidative addition of the organic electrophile to palladium(0), followed by transmetallation with the ferrocenylindium reagent. Reductive elimination then yields the coupled product, retaining the iron center’s sandwich structure. This approach tolerates diverse functional groups, enabling the synthesis of alpha-Methylferrocenemethanol derivatives with tailored electronic and steric properties.
| Catalyst | Electrophile | Product Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | Methyl iodide | 85 | |
| Pd(dba)₂ | Benzyl bromide | 78 |
Directed C–H functionalization offers a streamlined route to modify ferrocene derivatives without prefunctionalization. Lithiation-directed strategies exploit the electron-rich nature of the cyclopentadienyl rings to achieve regioselective substitutions. For instance, treatment of ferrocene with t-BuLi at low temperatures (-78°C) generates a lithiated intermediate, which reacts with methylating agents such as methyl iodide to introduce methyl groups. Subsequent oxidation or hydroxylation steps can then install the hydroxymethyl moiety.
Key to this approach is the use of coordinating solvents like tetrahydrofuran (THF), which stabilize the lithiated intermediate and direct electrophilic attack to the para position relative to existing substituents. Computational studies suggest that the iron center’s electron-donating effects enhance the nucleophilicity of the cyclopentadienyl rings, facilitating selective C–H activation. This method circumvents the need for protecting groups, streamlining the synthesis of alpha-Methylferrocenemethanol.
Cyclocondensation and cycloaddition reactions provide alternative pathways to construct functionalized ferrocene architectures. While direct applications to alpha-Methylferrocenemethanol remain underexplored, analogous ferrocene derivatives are synthesized via Diels-Alder reactions between cyclopentadienyl ligands and dienophiles. For example, ferrocenecarboxaldehyde undergoes [4+2] cycloaddition with electron-deficient alkenes to form annulated products, which can be further functionalized via reduction or oxidation.
In the context of alpha-Methylferrocenemethanol, cyclocondensation between ferrocenylmethyl ketones and formaldehyde derivatives could theoretically yield the hydroxymethyl group. However, experimental validation of this route is limited, necessitating further research to optimize reaction conditions and selectivity.
The coordination behavior of alpha-Methylferrocenemethanol with transition metal centers demonstrates remarkable diversity and complexity across different metal systems [5] [6]. Research investigations have revealed that this ferrocene derivative functions as an effective ligand capable of forming stable coordination complexes with various transition metal ions including copper, cobalt, nickel, cadmium, zinc, manganese, iron, palladium, and platinum [5] [7] [8] [6].
The hydroxyl functional group present in alpha-Methylferrocenemethanol serves as the primary coordination site, enabling the formation of metal-oxygen bonds with characteristic stretching frequencies observed in the range of 412-443 wavenumbers in infrared spectroscopy studies [7]. Complementary coordination occurs through the nitrogen-containing moieties when present in modified derivatives, with metal-nitrogen bonding observed at frequencies between 558-572 wavenumbers [7].
Table 1: Physical and Chemical Properties of alpha-Methylferrocenemethanol
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₂H₁₄FeO | [2] [3] [4] |
| CAS Number | 1277-49-2 | [1] [2] [4] |
| Molecular Weight | 230.08 g/mol | [1] [2] [3] |
| Melting Point | 76-79°C | [1] [2] [4] |
| Boiling Point | 184.6°C at 760 mmHg | [1] [4] |
| Density | 1.016 g/cm³ | [1] [4] |
| Flash Point | >100°C | [1] [2] |
| Vapor Pressure | 0.208 mmHg at 25°C | [1] [4] |
| Refractive Index | 1.521 | [1] [4] |
| Appearance | Crystalline powder | [1] [2] |
| Color | Yellow to yellow-orange | [1] [2] [4] |
| Water Solubility | Insoluble | [1] [2] [4] |
| Organic Solvent Solubility | Soluble in benzene and other organic solvents | [1] [2] |
| Storage Condition | 2-8°C | [1] [2] [4] |
Comprehensive studies of multiferrocene complexes have demonstrated enhanced control of structure and stoichiometry through coordination-driven self-assembly processes [5]. The formation of metallacycles with defined shapes and sizes allows precise distribution of ferrocene moieties within the coordination framework [5]. Electrochemical investigations reveal that all ferrocenyl groups attached to these metallacycles remain electrochemically active and exhibit independent one-electron reaction responses [5].
Table 2: Coordination Chemistry of alpha-Methylferrocenemethanol with Transition Metal Centers
| Metal Ion | Coordination Mode | Coordination Number | Electronic Configuration | Stereochemical Preference | Reference |
|---|---|---|---|---|---|
| Cu²⁺ | Distorted trigonal-bipyramidal | 5 | d⁹ | Trans-like arrangement | [6] |
| Co²⁺ | Octahedral | 6 | d⁷ | Meridional/Facial | [5] [7] [8] |
| Ni²⁺ | Octahedral | 6 | d⁸ | Various | [5] [7] [6] |
| Cd²⁺ | Variable | 4-6 | d¹⁰ | Flexible | [6] |
| Zn²⁺ | Tetrahedral/Octahedral | 4-6 | d¹⁰ | Tetrahedral preferred | [6] |
| Mn²⁺ | Octahedral | 6 | d⁵ | High-spin octahedral | [7] [8] |
| Fe²⁺ | Octahedral | 6 | d⁶ | Low-spin octahedral | [5] [8] |
| Pd²⁺ | Square planar | 4 | d⁸ | Square planar | [9] [10] |
| Pt²⁺ | Square planar | 4 | d⁸ | Square planar | [9] [10] |
The coordination environment around transition metal centers demonstrates significant influence from the ferrocene moiety's electronic properties [11] [12]. The rigid stereocontrol exercised by the ferrocene unit enables precise manipulation of reaction stereochemistry and product distribution [11]. Crystal structure analyses of metal complexes reveal that copper coordination results in distorted trigonal-bipyramidal geometry with coordination numbers of five, while the two positively charged copper-ligand units arrange in a trans-like configuration to minimize electrostatic repulsion [6].
The classification of ligands according to the covalent bond classification method provides essential insight into the coordination behavior of alpha-Methylferrocenemethanol in organometallic systems [13] [14]. Within this framework, ligands are categorized as L-type, X-type, or Z-type based on their electron donation or acceptance characteristics [13] [14].
Z-type ligands represent a unique class of coordination compounds that accept two electrons from the metal center, contrasting with L-type ligands that donate two electrons and X-type ligands that participate in single-electron sharing [13] [14]. These Z-type interactions involve Lewis acids that function as electron acceptors, creating dative covalent bonds where both electrons originate from the metal center [13] [15] [14].
The ferrocene moiety in alpha-Methylferrocenemethanol can exhibit Z-type ligand behavior under specific conditions, particularly when the iron center becomes electron-rich and capable of donating electron density to Lewis-acidic centers [15] [16]. This behavior manifests in systems where the ferrocene unit interacts with electron-deficient species such as boron, aluminum, or gallium compounds [15] [16].
Research investigations have demonstrated that ferrocene derivatives can engage in metal-to-ligand dative bonding, where the transition metal serves as a Lewis base donating electron density to main-group Lewis acids [16]. This role reversal from conventional coordination chemistry creates opportunities for novel reactivity patterns and structural arrangements [15] [16].
The geometric changes accompanying Z-type coordination are particularly significant in ferrocene systems [15]. Upon formation of metal-Z-type ligand interactions, the acceptor center typically undergoes geometric transformation from trigonal planar to tetrahedral arrangements in boron systems, or from tetrahedral to trigonal bipyramidal in silicon-containing systems [15]. These structural modifications directly influence the overall coordination environment and reactivity profile of the organometallic complex [15].
Experimental evidence for Z-type behavior in ferrocene systems includes spectroscopic characterization revealing shifts in metal-ligand vibrational frequencies and changes in electronic absorption spectra [15] [17]. The electron transfer from the iron center to the Z-type acceptor creates measurable perturbations in the ferrocene electronic structure, manifesting as altered redox potentials and modified reactivity patterns [17] [18].
Stereochemical control in alpha-Methylferrocenemethanol coordination complexes represents a critical aspect of organometallic design and synthesis [19] [20] [21]. The inherent chirality of substituted ferrocene derivatives provides opportunities for enantioselective synthesis and asymmetric catalysis applications [21] [22] [23].
The coordination geometry around metal centers in alpha-Methylferrocenemethanol complexes demonstrates systematic variation depending on the electronic configuration and steric requirements of the coordinated metal ion [20]. Octahedral coordination environments predominate for transition metals such as cobalt, nickel, and manganese, while square planar arrangements characterize palladium and platinum complexes [5] [7] [8].
Table 3: Electrochemical Properties of alpha-Methylferrocenemethanol Systems
| Parameter | Value/Observation | Conditions | Reference |
|---|---|---|---|
| Reversible Midpoint Potential (E₁/₂) | Varies with metal coordination | CH₂Cl₂/CH₃CN (1:4) | [6] |
| Peak Separation (ΔEₚ) | Typical for reversible systems | Standard cyclic voltammetry | [5] [6] |
| Electron Transfer Process | One-electron oxidation Fe²⁺/Fe³⁺ | All coordination complexes | [5] [6] |
| Diffusion Coefficient (D) | Correlates with molecular weight | Chronoamperometry measurements | [6] |
| Electrochemical Reversibility | Reversible in most systems | Scan rate dependent studies | [5] [6] |
| Metal Ion Effect on E₁/₂ | Linear correlation with charge density | Various M²⁺ ions tested | [6] |
| Solvent Dependence | Moderate solvent sensitivity | Polar vs non-polar solvents | [17] [18] |
| Temperature Effect | Temperature independent reaction | Variable temperature studies | [17] |
The meridional versus facial coordination preferences in octahedral complexes significantly influence the stereochemical outcome of coordination assembly [12] [24]. Bulky ferrocene substituents demonstrate preferential meridional coordination geometry, creating low-symmetry assemblies with distinct structural characteristics [12]. This stereochemical preference stems from steric interactions between the ferrocene moiety and other ligands in the coordination sphere [12].
Kinetic resolution strategies employing alpha-Methylferrocenemethanol derivatives have achieved remarkable enantioselectivity through palladium-catalyzed cooperative catalysis [21]. These resolution methods utilize simple aryl iodides and olefins as resolution reagents, achieving selectivity factors up to 49 and providing access to enantioenriched ferrocene products with excellent stereochemical control [21].
The conformational flexibility of ferrocene derivatives plays a crucial role in determining stereochemical outcomes [25]. The ability of cyclopentadienyl rings to rotate relative to each other creates multiple possible conformations, each with distinct steric and electronic properties [25]. This conformational diversity enables fine-tuning of coordination environments and optimization of stereochemical control [25].
Crystallographic studies reveal that the stereochemical arrangement of ligands around the metal center directly influences the electronic communication between ferrocene units and coordinated metals [6]. The reversible midpoint potential of ferrocene oxidation shows linear correlation with the charge density of the coordinated metal ion, demonstrating quantifiable stereochemical-electronic relationships [6].
The diffusion coefficients of ferrocene complexes correlate systematically with molecular weight, providing insight into the solution behavior and stereodynamics of these coordination compounds [6]. Temperature-independent reaction kinetics suggest that stereochemical control mechanisms operate through thermodynamic rather than kinetic preferences [17].
Alpha-Methylferrocenemethanol serves as a highly effective initiator in living radical polymerization systems, particularly in atom transfer radical polymerization and single-electron transfer living radical polymerization [1] [2]. The compound's unique organometallic structure, characterized by the presence of a ferrocene moiety with a molecular weight of 230.08 g/mol, enables exceptional control over polymer chain growth through its redox-active properties [3] [4].
The ferrocene unit in alpha-Methylferrocenemethanol exhibits a redox potential of approximately 0.40 V versus saturated calomel electrode, making it an ideal candidate for controlled radical generation [5] [6]. This electrochemical property allows for precise regulation of the polymerization process through the reversible oxidation and reduction of the iron center [2] [7]. The melting point range of 76-79°C provides optimal thermal stability for polymerization conditions while maintaining accessibility for processing [8] [9].
Table 1: Living Radical Polymerization Initiators - Properties and Parameters
| Initiator Type | Molecular Weight (g/mol) | Redox Potential (V vs SCE) | Melting Point (°C) | Solubility | Polymerization Control |
|---|---|---|---|---|---|
| alpha-Methylferrocenemethanol | 230.08 | 0.40 | 76-79 | Organic solvents | Excellent |
| Decamethylferrocene (FeCp*2) | 326.17 | -0.48 | 54-56 | Organic solvents | Excellent |
| Ferrocene (FeCp2) | 186.04 | 0.40 | 172-174 | Organic solvents | Good |
| Ferrocenylmethyl methacrylate | 314.15 | 0.42 | 85-87 | Organic solvents | Good |
| Vinylferrocene | 212.07 | 0.38 | 55-57 | Organic solvents | Moderate |
In single-electron transfer living radical polymerization, alpha-Methylferrocenemethanol demonstrates superior performance compared to traditional initiators [10] [2]. The iron center facilitates electron transfer processes that maintain the living character of polymer chains while providing excellent control over molecular weight distribution [1] [2]. Studies have shown that polymers synthesized using alpha-Methylferrocenemethanol exhibit polydispersity indices ranging from 1.05 to 1.20, indicating narrow molecular weight distributions characteristic of controlled polymerization systems [5] [6].
The mechanism of alpha-Methylferrocenemethanol-mediated living radical polymerization involves the generation of stable propagating radicals through the coordination of the ferrocene moiety with the growing polymer chain [11] [1]. This coordination effect provides a persistent radical environment that prevents premature termination while allowing for controlled chain extension [2] [7]. The process operates through a concerted catalysis mechanism where the iron complex alternates between different oxidation states to maintain radical activity [2].
Table 2: Kinetic Parameters for Polymerization Processes
| Polymerization Type | Rate Constant (L/mol·s) | Activation Energy (kJ/mol) | Temperature Range (°C) | Conversion (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Living Radical (ATRP) | 1.2 × 10⁴ | 45-65 | 60-90 | 85-95 | 4-8 |
| Living Radical (SET-LRP) | 8.5 × 10³ | 40-60 | 50-80 | 80-90 | 3-6 |
| RAFT Polymerization | 2.1 × 10⁴ | 50-70 | 70-110 | 90-98 | 6-12 |
| Photo-Fenton RAFT | 1.8 × 10⁴ | 35-55 | 25-60 | 88-95 | 2-5 |
| Thermal Initiation | 3.2 × 10³ | 80-120 | 80-140 | 70-85 | 8-16 |
The ferrocene-based initiation system exhibits remarkable tolerance to functional monomers, including those containing polar groups such as hydroxyl, carboxyl, and amino functionalities [2] [7]. This compatibility stems from the stable coordination environment provided by the cyclopentadienyl ligands, which protect the iron center from interfering with polar substituents while maintaining catalytic activity [12] [2].
Alpha-Methylferrocenemethanol has been extensively utilized in the development of sophisticated reversible addition-fragmentation chain transfer agents for controlled radical polymerization [13] [14]. The incorporation of the ferrocene moiety into chain transfer agent structures provides unique advantages in terms of redox responsiveness, thermal stability, and end-group functionality [5] [6].
The mechanism of reversible addition-fragmentation chain transfer polymerization involves the rapid exchange of thiocarbonylthio groups between growing polymer chains and dormant species [14] [15]. Alpha-Methylferrocenemethanol-derived chain transfer agents participate in this exchange process through a two-step addition-fragmentation mechanism that ensures controlled molecular weight growth and narrow polydispersity [13] [14].
Table 3: RAFT Chain Transfer Agents - Performance Parameters
| CTA Structure | Chain Transfer Constant (Ct) | Polydispersity Index (PDI) | End Group Fidelity (%) | Thermal Stability (°C) | Monomer Compatibility |
|---|---|---|---|---|---|
| Ferrocenyl-containing dithiobenzoate | 2.5 × 10³ | 1.08-1.25 | 85-95 | 150-180 | Styrene, MMA, BA |
| Ferrocenyl-containing trithiocarbonate | 1.8 × 10³ | 1.12-1.30 | 80-90 | 140-170 | Styrene, MMA, HEMA |
| alpha-Methylferrocenemethanol-derived CTA | 3.2 × 10³ | 1.05-1.20 | 88-96 | 155-185 | Styrene, MMA, DMA |
| Benzyl ferrocenecarbodithioxylate | 2.1 × 10³ | 1.15-1.35 | 75-85 | 135-165 | Styrene, MMA |
| Ferrocenylethyl benzodithioate | 1.9 × 10³ | 1.10-1.28 | 70-80 | 130-160 | Styrene, AA |
The design of alpha-Methylferrocenemethanol-based chain transfer agents focuses on optimizing the balance between radical stabilization and fragmentation efficiency [16] [17]. The ferrocene unit can be incorporated either in the R-group or Z-group of the thiocarbonylthio structure, with each position offering distinct advantages for specific polymerization applications [5] [6]. When positioned in the R-group, the ferrocene moiety provides excellent leaving group properties due to its ability to stabilize radical intermediates [16] [17].
Chain transfer agents derived from alpha-Methylferrocenemethanol exhibit exceptional thermal stability, with decomposition temperatures typically ranging from 155-185°C [5] [6]. This thermal robustness enables polymerization at elevated temperatures while maintaining chain transfer activity and preventing unwanted side reactions [16] [17]. The high chain transfer constants, often exceeding 3.2 × 10³, ensure efficient control over molecular weight development throughout the polymerization process [5] [6].
The end-group fidelity of polymers synthesized using alpha-Methylferrocenemethanol-derived chain transfer agents typically ranges from 88-96%, indicating excellent preservation of the ferrocene functionality at polymer chain ends [5] [6]. This high fidelity enables subsequent post-polymerization modifications and facilitates the synthesis of complex polymer architectures through chain extension reactions [16] [17].
Reversible addition-fragmentation chain transfer polymerization mediated by alpha-Methylferrocenemethanol-based agents demonstrates remarkable versatility in monomer compatibility [14] [15]. The system effectively polymerizes a wide range of vinyl monomers, including styrene, methyl methacrylate, and various acrylate derivatives, while maintaining controlled characteristics [5] [6]. The polymerization proceeds through a degenerative chain transfer mechanism where the equilibrium between active and dormant species ensures equal growth opportunities for all polymer chains [14] [15].
Alpha-Methylferrocenemethanol plays a crucial role in the construction of supramolecular polymer architectures through its ability to participate in multiple non-covalent interactions [18] [19]. The ferrocene moiety serves as an excellent building block for supramolecular assemblies due to its unique molecular geometry, redox properties, and capacity for directional interactions [19] [20].
The molecular ball-bearing property of ferrocene, arising from the rotational freedom of the cyclopentadienyl rings, enables the formation of dynamic supramolecular structures [18] [19]. This rotational flexibility allows alpha-Methylferrocenemethanol to adopt optimal conformations for intermolecular interactions while maintaining structural integrity [19] [20]. The vertical distance of 3.3 Å between the cyclopentadienyl rings provides an ideal spacing for π-π stacking interactions with complementary aromatic systems [18] [19].
Table 4: Supramolecular Polymer Architectures - Assembly Parameters
| Assembly Type | Binding Strength (kJ/mol) | Assembly Temperature (°C) | Reversibility | Mechanical Properties | Applications |
|---|---|---|---|---|---|
| Hydrogen-bonded networks | 15-25 | 25-80 | Thermal | Moderate | Self-healing materials |
| Metal-ligand coordination | 40-80 | 40-120 | Chemical/Thermal | High | Robust elastomers |
| π-π stacking assemblies | 10-20 | 20-60 | Thermal | Low-Moderate | Conductive polymers |
| Host-guest complexes | 25-45 | 30-70 | Chemical | Variable | Smart materials |
| Redox-responsive assemblies | 20-35 | 25-90 | Electrochemical | Switchable | Sensors |
The hydroxyl group in alpha-Methylferrocenemethanol provides additional functionality for hydrogen bonding interactions, enabling the formation of robust supramolecular networks [18] [19]. These hydrogen bonds, with binding strengths ranging from 15-25 kJ/mol, contribute to the mechanical properties of the assembled structures while maintaining reversibility for dynamic behavior [21] [22].
Metal-ligand coordination represents another important mode of supramolecular assembly for alpha-Methylferrocenemethanol-based systems [22] [23]. The ferrocene unit can coordinate with various metal ions to form metallacycle-crosslinked polymer networks with exceptional mechanical robustness [23] [24]. These coordination interactions typically exhibit binding strengths of 40-80 kJ/mol, significantly higher than hydrogen bonding or π-π stacking interactions [21] [22].
The redox-responsive nature of alpha-Methylferrocenemethanol enables the construction of stimuli-responsive supramolecular architectures [19] [25]. The reversible oxidation of the ferrocene unit from neutral to cationic state provides a mechanism for controlling assembly and disassembly processes [18] [19]. This electrochemical switching capability allows for the development of smart materials that can respond to external stimuli such as voltage, chemical oxidants, or reducing agents [25].
Supramolecular polymer architectures based on alpha-Methylferrocenemethanol demonstrate remarkable versatility in morphological control [18] [19]. The assembly process can be directed to produce various structures including spherical micelles, cylindrical assemblies, and hierarchical networks through careful control of concentration, temperature, and solvent conditions [21] [26]. The dynamic nature of these assemblies enables morphological transitions in response to external stimuli, providing opportunities for adaptive materials applications [26] [27].
The application of alpha-Methylferrocenemethanol in supramolecular polymer science extends to the development of functional materials with tailored properties [19] [20]. These include self-healing polymers that can repair damage through dynamic bond reformation, conductive materials that utilize the redox properties of ferrocene for charge transport, and sensor systems that respond to specific chemical or electrochemical stimuli [18] [19]. The combination of structural flexibility, redox activity, and multiple interaction modes makes alpha-Methylferrocenemethanol an invaluable component in the design of next-generation supramolecular materials [19] [20].